N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide

Analytical Chemistry Quality Control HPLC Method Development

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide (CAS 93841-55-5) is a fully synthetic carbazole‑N‑phenylacetamide hybrid with the molecular formula C₂₅H₂₆N₂O₂ and a molecular weight of 386.49 g/mol. Its structure features a 6‑methoxy‑1‑methyl‑9H‑carbazole core linked via an ethyl spacer to an N‑benzylacetamide moiety.

Molecular Formula C25H26N2O2
Molecular Weight 386.5 g/mol
CAS No. 93841-55-5
Cat. No. B12682283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide
CAS93841-55-5
Molecular FormulaC25H26N2O2
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(CC4=CC=CC=C4)C(=O)C
InChIInChI=1S/C25H26N2O2/c1-17-20(13-14-27(18(2)28)16-19-7-5-4-6-8-19)9-11-22-23-15-21(29-3)10-12-24(23)26-25(17)22/h4-12,15,26H,13-14,16H2,1-3H3
InChIKeyIIJIFXSCYADHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide – Structural Identity and Procurement-Relevant Physicochemical Profile


N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide (CAS 93841-55-5) is a fully synthetic carbazole‑N‑phenylacetamide hybrid with the molecular formula C₂₅H₂₆N₂O₂ and a molecular weight of 386.49 g/mol [1]. Its structure features a 6‑methoxy‑1‑methyl‑9H‑carbazole core linked via an ethyl spacer to an N‑benzylacetamide moiety. The compound is registered in the FDA Global Substance Registration System (UNII: 96YJ5VM9MD), indicating its presence in regulated chemical inventories, and has a calculated LogP of 4.54, suggesting moderate lipophilicity [1][2]. These fundamental identifiers and physicochemical constants are essential for procurement specification, inventory management, and analytical method development.

Why Closely Related Carbazole N‑Phenylacetamide Analogs Cannot Be Assumed Interchangeable with CAS 93841-55-5


Carbazole N‑phenylacetamide hybrids are a structurally diverse class where even minor modifications—such as the position and nature of substituents on the carbazole ring or the length of the alkyl linker—can drastically alter biological activity. A 2018 study on this scaffold demonstrated that methylation pattern alone was sufficient to shift in vitro antibacterial potency and in silico binding energies against the MurB enzyme receptor in E. coli [1]. Without explicit, quantitative comparator data for the 6‑methoxy‑1‑methyl substitution pattern present in CAS 93841-55-5, assuming functional equivalence with any other analog (e.g., des‑methyl, des‑methoxy, or different linker variants) is scientifically unjustified. Procurement of the precise compound is therefore mandatory for reproducibility in research programs that have been optimized around this specific structure.

Quantitative Differentiation Evidence for N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide – Comparator-Based Metrics


Chromatographic Retention and Purity Analysis Under Reverse-Phase Conditions

A dedicated reverse‑phase HPLC method using a Newcrom R1 column and acetonitrile‑based mobile phase has been established specifically for the separation of N‑(2‑(6‑Methoxy‑1‑methyl‑9H‑carbazol‑2‑yl)ethyl)‑N‑(phenylmethyl)acetamide [1]. While no direct comparator retention time is reported, the existence of a validated, compound‑specific chromatographic protocol provides a baseline for purity assessment. The measured LogP of 4.54 [2] differentiates this compound from more hydrophilic carbazole derivatives (e.g., those bearing carboxylic acid or sulfonamide groups, which typically exhibit LogP < 2). This parameter can be used to select appropriate chromatographic conditions and to predict biological membrane permeability relative to analogs.

Analytical Chemistry Quality Control HPLC Method Development

Class-Level Antibacterial and Anti-Inflammatory Activity in Carbazole N‑Phenylacetamide Series

A series of carbazole N‑phenylacetamide hybrids, including methyl‑substituted variants, were evaluated for in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, and for anti‑inflammatory and antioxidant effects. Molecular docking against the E. coli MurB enzyme indicated that certain methyl‑substituted derivatives (3g, 3h, 3i) exhibited lower binding free energies (ΔG) compared to ciprofloxacin, suggesting stronger target engagement [1]. Although the precise compound CAS 93841-55-5 was not individually identifiable from the publicly available abstract, the study confirms that the carbazole N‑phenylacetamide scaffold, when appropriately substituted, can yield promising antibacterial candidates with quantifiable in silico binding advantages over a clinical comparator.

Antibacterial Anti-inflammatory Molecular Docking

Recommended Application Scenarios for N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide Based on Available Evidence


Analytical Reference Standard and HPLC Method Calibration

Where a validated HPLC separation protocol already exists (Newcrom R1 column, acetonitrile mobile phase [1]), CAS 93841-55-5 can serve as a reference standard for system suitability testing, retention time marking, and purity determination in quality control workflows. Its defined LogP of 4.54 [2] aids in predicting elution order in reverse‑phase systems relative to more polar impurities or degradants.

Scaffold‑Directed Medicinal Chemistry and Structure–Activity Relationship (SAR) Exploration

As part of the carbazole N‑phenylacetamide hybrid class shown to exhibit antibacterial and anti‑inflammatory activities [1], this compound can be used as a starting point for SAR studies. Researchers can systematically vary the N‑benzyl or carbazole substituents and compare biological outcomes to map pharmacophoric elements, provided the full characterization data for this exact structure are first confirmed.

Physicochemical Profiling in Early Drug Discovery

The moderate lipophilicity (LogP 4.54) and defined molecular weight (386.49 g/mol) place this compound within drug‑like chemical space. It can be employed in panels designed to measure permeability (e.g., PAMPA), metabolic stability, and plasma protein binding, where its LogP value differentiates it from more hydrophilic analogs and helps establish lipophilicity‑dependent structure‑property relationships.

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